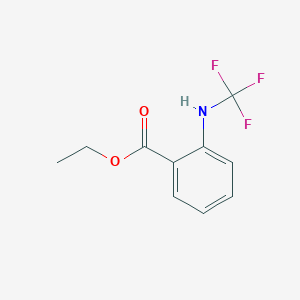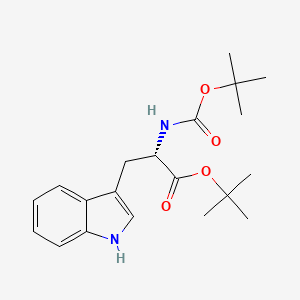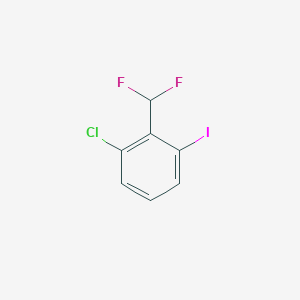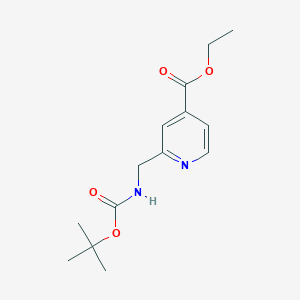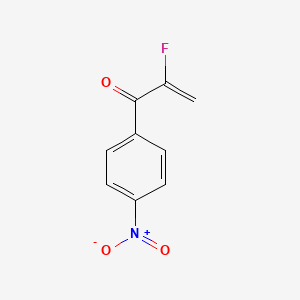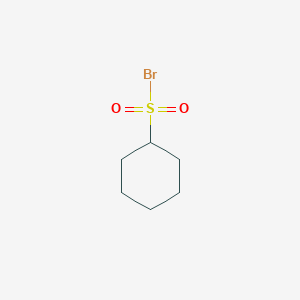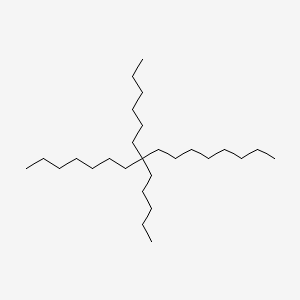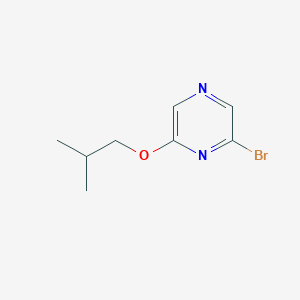![molecular formula C13H17NO3 B13968328 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. This particular compound features a benzo[d][1,3]dioxole moiety and a cyclopropylamino group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the cyclopropylamino group. Common synthetic routes may include:
Step 1: Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
Step 2: Introduction of the propanol chain via alkylation or other suitable reactions.
Step 3: Attachment of the cyclopropylamino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol: Lacks the cyclopropylamino group.
3-(Cyclopropylamino)propan-1-ol: Lacks the benzo[d][1,3]dioxole moiety.
Benzo[d][1,3]dioxole derivatives: Various compounds with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the cyclopropylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may impart unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C13H17NO3/c15-6-5-11(14-10-2-3-10)9-1-4-12-13(7-9)17-8-16-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 |
Clave InChI |
COVPRXOLRGDPOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(CCO)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



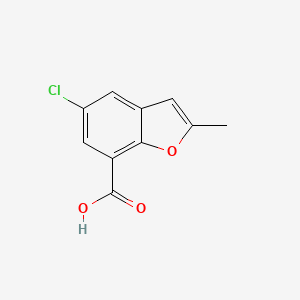
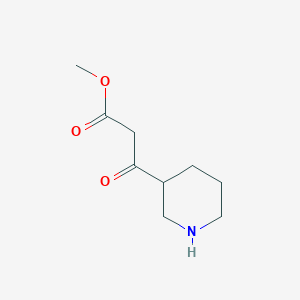
![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
